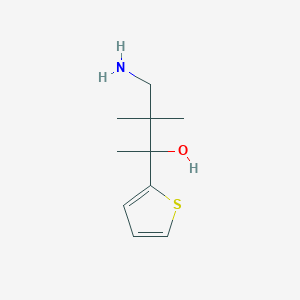

4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL

Description

4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is a branched-chain amino alcohol derivative featuring a thiophene ring at the C2 position. Its molecular formula is C₁₀H₁₇NOS, with a molecular weight of 199.31 g/mol. Key structural characteristics include:

- A secondary alcohol (-OH) at the C2 position.

- A primary amine (-NH₂) at the C4 position.

- Two methyl groups at the C3 position, contributing to steric hindrance.

- A thiophene-2-yl substituent, introducing aromaticity and sulfur-based electronic effects.

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

4-amino-3,3-dimethyl-2-thiophen-2-ylbutan-2-ol |

InChI |

InChI=1S/C10H17NOS/c1-9(2,7-11)10(3,12)8-5-4-6-13-8/h4-6,12H,7,11H2,1-3H3 |

InChI Key |

OBZSZKZWJUEDPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C)(C1=CC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as enzyme inhibitors or receptor modulators, affecting various biological processes . The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL with three structurally related compounds:

Key Observations:

Thiophene vs. Biphenyl/Triazole (Bitertanol): Bitertanol’s biphenyl and triazole groups enhance lipophilicity (logP ~4.5), favoring membrane penetration in antifungal activity . In contrast, the thiophene in the target compound provides moderate lipophilicity (logP ~2.1), balancing solubility and bioavailability. The absence of a triazole in the target compound may reduce its fungicidal potency compared to Bitertanol but could improve metabolic stability.

Amino Alcohol vs. Quaternary Ammonium (Penteionate Bromide): Penteionate Bromide’s ionic quaternary ammonium group and bromide counterion increase water solubility, making it suitable for pharmaceutical formulations . The target compound’s non-ionic amino alcohol structure may limit solubility but enhance passive diffusion across biological barriers.

Role of Thiophene: The thiophene ring in both the target compound and Penteionate Bromide introduces sulfur-based electronic effects (e.g., π-π stacking, hydrogen bonding with sulfur’s lone pairs). This could enhance binding to biological targets compared to the simpler 4-Amino-2,3-dimethylbutan-2-ol .

Physicochemical and Functional Differences

- Solubility: The thiophene-containing target compound is less polar than Penteionate Bromide but more polar than Bitertanol. Its amine and alcohol groups enable hydrogen bonding, favoring solubility in polar aprotic solvents (e.g., DMSO).

- Bioactivity: Bitertanol’s triazole group is critical for antifungal activity by inhibiting ergosterol biosynthesis . The target compound’s amine may instead interact with enzymes or receptors via protonation at physiological pH.

Biological Activity

4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is a compound with significant potential in pharmacological applications due to its unique structural features, including an amino group, a hydroxyl group, and a thiophene ring. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is , with a molecular weight of 199.31 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the amino and hydroxyl groups enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.31 g/mol |

| IUPAC Name | 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL |

| CAS Number | 1858669-04-1 |

Mechanisms of Biological Activity

The biological activity of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The compound's thiophene ring can participate in π–π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity.

Key Mechanisms:

- Antioxidant Activity : The hydroxyl group can scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Research Findings

Recent studies have explored the biological activities of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL, revealing promising results across various assays.

Anticancer Activity

A study assessing the cytotoxic effects of this compound on cancer cell lines demonstrated significant cell viability reduction in MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were found to be in the micromolar range, indicating potent activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis via p53 pathway |

| A549 | 7.4 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In vitro tests revealed that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.

Case Studies

-

Case Study on MCF-7 Cells : In a controlled experiment, treatment with varying concentrations of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL resulted in increased apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry confirmed a dose-dependent increase in apoptotic cells.

"The compound effectively increased p53 expression levels leading to enhanced apoptotic signaling pathways."

- Antimicrobial Efficacy : A study conducted on several bacterial strains highlighted the compound's effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for new antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.